
1-Cyclohexyl-1-methylethyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-1-methylethyl isobutyrate is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol. It is commonly used in the fragrance and flavor industry due to its distinctive fruity aroma . The compound is also known by its IUPAC name, 2-cyclohexylpropan-2-yl 2-methylpropanoate.
Méthodes De Préparation
1-Cyclohexyl-1-methylethyl isobutyrate is typically synthesized through an esterification reaction. One common method involves reacting cyclohexanol with isobutyric acid in the presence of an acid catalyst . The reaction conditions are generally mild, and the process yields the desired ester product . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
1-Cyclohexyl-1-methylethyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
1-Cyclohexyl-1-methylethyl isobutyrate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s fruity aroma makes it useful in olfactory research and studies related to scent perception.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of fragrance-based therapies.
Industry: It is widely used in the fragrance and flavor industry to impart fruity scents to various products
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-1-methylethyl isobutyrate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell . Additionally, its ester group can undergo hydrolysis in biological systems, releasing cyclohexanol and isobutyric acid, which may have their own biological effects .
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-1-methylethyl isobutyrate can be compared with other esters such as:
Ethyl butyrate: Known for its pineapple-like aroma, ethyl butyrate is commonly used in the food and beverage industry.
Isoamyl acetate: With a banana-like scent, isoamyl acetate is used in flavorings and fragrances.
Methyl salicylate: Known for its wintergreen scent, methyl salicylate is used in topical analgesics and flavorings. What sets this compound apart is its unique cyclohexyl group, which imparts a distinctive fruity aroma that is different from the more common straight-chain esters.
Propriétés
Numéro CAS |
63574-03-8 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-cyclohexylpropan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C13H24O2/c1-10(2)12(14)15-13(3,4)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3 |
Clé InChI |
LLHBKSLMOGXHEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC(C)(C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)
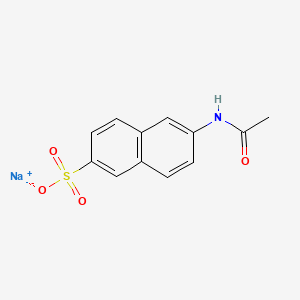
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
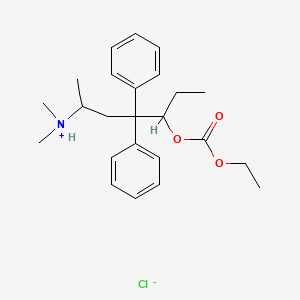
![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
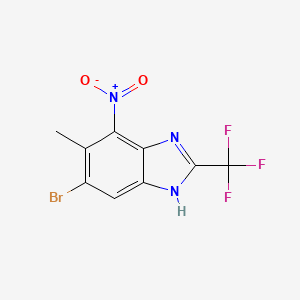
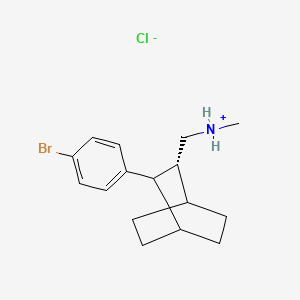

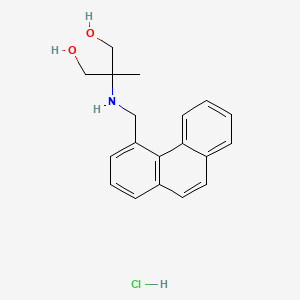


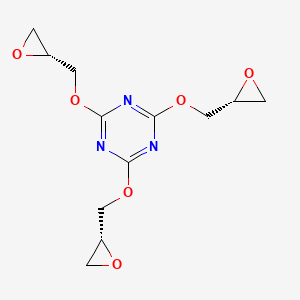
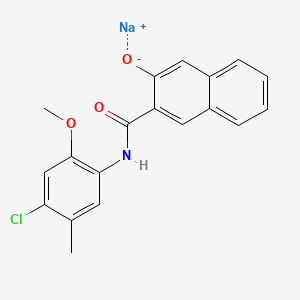
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)
